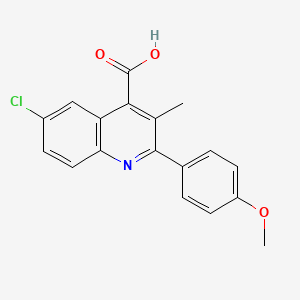

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Catalytic Reduction in Organic Chemistry

One application of compounds related to 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is in the catalytic reduction of nitroarenes. For instance, Watanabe et al. (1984) described the reduction of nitroarenes with various substituents, including chloro, methyl, or methoxy, using formic acid and a ruthenium catalyst (Watanabe et al., 1984). This reaction is crucial in organic synthesis, particularly in the production of aminoarenes.

Synthesis of Antimicrobial Compounds

Another application is in the synthesis of antimicrobial compounds. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule structurally similar to 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. The synthesized compounds were tested for their antibacterial and antifungal activities (Patel & Patel, 2010).

Anticancer Research

In cancer research, structurally similar compounds have been explored for their potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) investigated derivatives of 4-anilinoquinazolines, leading to the identification of potent apoptosis inducers with high blood-brain barrier penetration (Sirisoma et al., 2009).

Synthetic Chemistry Innovations

Zheng et al. (2009) reported an improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrating advancements in synthetic routes for quinoline derivatives (Zheng et al., 2009).

Applications in Fluorescence and Labeling

In fluorescence and labeling, compounds like 6-methoxy-4-quinolone have been used as novel fluorophores in biomedical analysis due to their strong fluorescence and stability in various pH ranges, as shown by Hirano et al. (2004) (Hirano et al., 2004).

Mechanism of Action

Mode of Action

It’s worth noting that quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to cell signaling, enzyme inhibition, and gene expression .

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTVTPPXVIJGNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)